1-Benzyl-1,4-dihydronicotinamide
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzyl-1,4-dihydronicotinamide involves several steps, including the catalytic reduction of nicotinamide derivatives. Research has shown that specific catalysts can efficiently promote the reduction of activated olefins, highlighting the versatility of 1-Benzyl-1,4-dihydronicotinamide in synthetic applications (Zhang et al., 2003).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,4-dihydronicotinamide has been elucidated through various spectroscopic methods. Studies have demonstrated the effective conjugation between the dihydropyridine and carboxamide π-system, which plays a significant role in its chemical reactivity and physical properties (Fischer et al., 1988).
Chemical Reactions and Properties
1-Benzyl-1,4-dihydronicotinamide participates in a variety of chemical reactions, demonstrating its versatility as a reducing agent and a reactant in organic synthesis. Its reactivity has been explored in the context of redox-photosensitized reactions, providing insights into its mechanism of action in photochemical processes (Ishitani et al., 1987). Furthermore, its interactions with different substrates have been studied, revealing its potential in facilitating various organic transformations (Xu et al., 2005).
Scientific Research Applications
7. Synthetic Biomimetic Coenzymes and Alcohol Dehydrogenases
- Application Summary: BNAH is used with alcohol dehydrogenases (ADHs) under certain conditions for asymmetric catalysis . These biomimetics are highly attractive to use with ketoreductases .
- Methods of Application: The rhodium-catalyzed recycling of BNAH with horse liver ADH (HLADH) was carried out . A series of cell-free extracts and purified ketoreductases were screened with BNAH .
- Results: The use of unpurified enzyme led to product formation, whereas upon dialysis or further purification no product was observed . BNAH as a hydride source was shown to directly reduce nicotinamide adenine dinucleotide (NAD) to NADH .
8. Precious-Metal Free Photocatalytic Production
- Application Summary: BNAH is used in the photocatalytic generation of an NADH synthetic analogue . This process has been studied using the cobalt diimino–dioxime complexes and the BF2-bridged derivative as catalysts .
- Methods of Application: The photocatalytic generation of BNAH was carried out in both aqueous and organic media at unprecedented turnover numbers with metal and organic photosensitizers .
- Results: BNAH was produced in both aqueous and organic media at unprecedented turnover numbers with metal and organic photosensitizers .
Future Directions
BNAH has potential applications in various fields. For instance, it has been used in the photocatalytic generation of an NADH synthetic analogue . It has also been used in the simultaneous integration of the photosensitizer hemin and biocatalyst for the selective and effective reduction of CO to formic acid .
properties
IUPAC Name |
1-benzyl-4H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNUYDSETOTBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241783 | |
Record name | Benzyldihydronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,4-dihydronicotinamide | |
CAS RN |
952-92-1 | |
Record name | 1-Benzyl-1,4-dihydronicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-1,4-dihydronicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyldihydronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIHYDRO-N-BENZYLNICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU8JA8RMP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.